molecular formula C16H20N2O3S B321764 methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate

methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate

Cat. No.: B321764
M. Wt: 320.4 g/mol
InChI Key: LQDXVMKNUWKNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate is a complex organic compound with the molecular formula C16H20N2O3S It is known for its unique structure, which includes a benzoate group, a cyclohexylcarbonyl group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate typically involves the reaction of methyl 2-aminobenzoate with cyclohexyl isocyanate and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of benzoate derivatives.

Scientific Research Applications

methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity. The carbonothioyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds and altering protein function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate.

    Cyclohexyl isocyanate: Another precursor used in the synthesis.

    Methyl 2-({[(phenylcarbonyl)amino]carbonothioyl}amino)benzoate: A similar compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

This compound is unique due to its combination of a benzoate group, a cyclohexylcarbonyl group, and a carbonothioyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 2-(cyclohexanecarbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C16H20N2O3S/c1-21-15(20)12-9-5-6-10-13(12)17-16(22)18-14(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,17,18,19,22)

InChI Key

LQDXVMKNUWKNGU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2

Origin of Product

United States

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